2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride typically involves the construction of the benzofuran ring followed by the introduction of the morpholine moiety. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate to form ethyl 5-nitrobenzofuran-2-carboxylate. This intermediate is then reduced to the corresponding amine, which is further reacted with 5-methylmorpholine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: Halogenation and nitration reactions can introduce substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anti-tumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of bacterial growth, reduction of oxidative stress, and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound affects multiple signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-EAPB (1-(benzofuran-5-yl)-N-ethylpropan-2-amine): Structurally related and known for its potential entactogenic effects.
Benzofuran-based pyrazoline-thiazoles: Known for their antimicrobial activities.
Uniqueness
2-(1-Benzofuran-5-yl)-5-methylmorpholine hydrochloride stands out due to its unique combination of the benzofuran and morpholine moieties, which confer distinct biological activities and potential therapeutic applications. Its specific structure allows for targeted interactions with molecular pathways that are not as pronounced in other similar compounds .
Properties
Molecular Formula |
C13H16ClNO2 |
---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
2-(1-benzofuran-5-yl)-5-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C13H15NO2.ClH/c1-9-8-16-13(7-14-9)10-2-3-12-11(6-10)4-5-15-12;/h2-6,9,13-14H,7-8H2,1H3;1H |
InChI Key |
JWTZVLWBDXSCON-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(CN1)C2=CC3=C(C=C2)OC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.